1-(2-Chloroethyl)-4-vinylbenzene
Overview
Description
1-(2-Chloroethyl)-4-vinylbenzene is an organic compound characterized by the presence of a chloroethyl group and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)-4-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of styrene with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-vinylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The vinyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., HCl) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.
Major Products Formed
Alcohols: Formed through nucleophilic substitution of the chloroethyl group.
Halogenated Compounds: Resulting from addition reactions with halogens.
Epoxides: Produced via oxidation of the vinyl group.
Scientific Research Applications
1-(2-Chloroethyl)-4-vinylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-vinylbenzene involves its ability to undergo various chemical transformations. The chloroethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The vinyl group, being an electron-rich site, can participate in addition reactions with electrophiles. These properties make the compound versatile in organic synthesis and materials science.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-vinylbenzene: Similar structure but with the chloroethyl group in a different position.
1-(2-Bromoethyl)-4-vinylbenzene: Contains a bromoethyl group instead of a chloroethyl group.
1-(2-Chloroethyl)-4-ethylbenzene: Lacks the vinyl group, having an ethyl group instead.
Uniqueness
1-(2-Chloroethyl)-4-vinylbenzene is unique due to the presence of both a chloroethyl and a vinyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Biological Activity
1-(2-Chloroethyl)-4-vinylbenzene, also known as vinylbenzyl chloride, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₈Cl
- CAS Number : 90794-48-2
- Molecular Weight : 168.61 g/mol
The compound consists of a vinyl group attached to a benzene ring, with a chloroethyl substituent that influences its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily due to its ability to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. The following mechanisms have been identified:
- Alkylation of DNA : The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of DNA adducts. This interaction can result in mutagenic effects and contribute to carcinogenicity .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation, which can disrupt metabolic pathways .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators .
Antimicrobial Effects
The compound has shown antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes and inhibits growth by interfering with metabolic processes .
Study on Carcinogenicity
A significant study investigated the carcinogenic potential of this compound in animal models. Results indicated a dose-dependent increase in tumor formation, particularly in the liver and lungs, suggesting that exposure to this compound poses a risk for cancer development .
Antimicrobial Testing
In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .
Research Findings Summary Table
Study | Findings | |
---|---|---|
Carcinogenicity Study | Dose-dependent tumor formation in animal models | Potential carcinogen |
Antimicrobial Testing | Effective against S. aureus and E. coli at 50 µg/mL | Potential antimicrobial agent |
Enzymatic Inhibition | Inhibition of specific metabolic enzymes leading to altered cell function | Impacts metabolic pathways |
Properties
IUPAC Name |
1-(2-chloroethyl)-4-ethenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSWRXKMHZVDEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341847 | |
Record name | Benzene, 1-(2-chloroethyl)-4-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90794-48-2 | |
Record name | 1-(2-Chloroethyl)-4-ethenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90794-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(2-chloroethyl)-4-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.